3-(Azepan-1-yl)-N-methylpropan-1-amine is an organic compound with the molecular formula . This compound is a derivative of azepane, which is a seven-membered nitrogen-containing heterocyclic structure. The compound features a propylamine group attached to the nitrogen atom of the azepane ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the reaction of azepane with 3-chloropropylamine under basic conditions. It is available from chemical suppliers and is often used as a building block in organic synthesis and pharmaceutical research.
3-(Azepan-1-yl)-N-methylpropan-1-amine belongs to the class of amines, specifically secondary amines due to the presence of two organic substituents attached to the nitrogen atom. Its structural characteristics classify it as a heterocyclic compound due to the inclusion of a nitrogen atom within its ring structure.
The synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine can be achieved through several methods. A common synthetic route involves:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, employing automated reactors under optimized conditions for large-scale production.
3-(Azepan-1-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
The mechanism of action of 3-(Azepan-1-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. As a ligand, it can bind to specific sites on proteins, modulating their activity and leading to various biological effects depending on the target's nature and the context of interaction. This property makes it valuable for investigating biological pathways and potential therapeutic applications.
Key chemical properties include:
Relevant data from studies indicate that the compound has favorable properties for further functionalization in organic synthesis.
3-(Azepan-1-yl)-N-methylpropan-1-amine has several applications in scientific research:
Azepane, the saturated seven-membered nitrogen heterocycle, has evolved from a structural curiosity to a privileged scaffold in modern medicinal chemistry. The historical trajectory of azepane derivatives in drug discovery gained significant momentum in the late 20th century with the identification of dibenzo[c,e]azepine motifs in antipsychotics like clozapine. This breakthrough demonstrated that seven-membered rings could confer favorable pharmacokinetic profiles and receptor binding specificities unattainable with smaller heterocycles. By the early 2000s, the scaffold's versatility became evident through its incorporation into diverse therapeutic agents, including the antiretroviral drug rilpivirine (incorporating an azepane-linked pyrimidine) and the kinase inhibitor midostaurin [2] [9]. The approval of >20 azepane-containing drugs by regulatory agencies underscored its translational potential, particularly in central nervous system (CNS) disorders and oncology. Recent synthetic advancements, particularly metal-free domino sequences, have further accelerated structural diversification, enabling efficient access to stereochemically complex analogs like cis- and trans-2,3-disubstituted azepanes for targeted screening campaigns [9]. This historical progression reflects a shift from serendipitous discovery to rational design, positioning azepane as a critical pharmacophore in addressing unmet medical needs.
Table 1: Clinically Approved Drugs Featuring Azepane/Azepine Scaffolds
Drug Name | Core Azepane/Azepine Structure | Therapeutic Category | Molecular Target |
---|---|---|---|
Clozapine | Dibenzo[b,e]azepine | Antipsychotic | Dopamine/Serotonin receptors |
Diazepam | 1,4-Benzodiazepine | Anxiolytic | GABA_A receptor |
Rilpivirine | Azepane-linked pyrimidine | Antiretroviral (HIV) | HIV reverse transcriptase |
Midostaurin | Benzazepine-fused indole | Antineoplastic (AML) | FLT3, PKC kinases |
Rucaparib | Benzoazepinone | Antineoplastic (PARP inhibitor) | PARP enzyme |
The structural significance of azepane stems from its unique conformational dynamics and three-dimensionality compared to smaller heterocycles. Unlike flat aromatic systems or rigid five/six-membered saturated rings, azepane exhibits pseudo-chair and boat conformations with enhanced sp³ character. This conformational plasticity enables optimal vectorial display of substituents for binding to topographically complex biological targets [1] [2]. For instance, the bioactive conformation of the orexin receptor antagonist suvorexant features a folded azepane ring that positions its aryl and triazole moieties for simultaneous engagement with hydrophobic subpockets and hydrogen-bonding residues [1]. Density functional theory (DFT) calculations reveal that saturation reduces ring strain (∼6 kcal/mol lower than cycloheptane) while maintaining sufficient flexibility for induced-fit binding. The ring's gem-disubstitution capability further modulates this flexibility, enabling tuning of pre-organization for target complementarity. Biophysical studies, including X-ray crystallography of kinase inhibitors like molibresib (GSK525762), demonstrate how the azepane nitrogen anchors hydrogen bonding with hinge-region residues (e.g., MET-769 in BRD4), while its aliphatic backbone fills adjacent hydrophobic cavities [1] [6]. This balance of hydrogen-bond acceptor capacity (via the tertiary nitrogen) and lipophilic surface area enhances cell permeability—a critical advantage in CNS drug development. Azepane's capacity to serve as a spacer or conformational lock is exemplified in bifendate-derived P-glycoprotein inhibitors, where incorporation of a dibenzo[c,e]azepine scaffold significantly increased efflux inhibition (RF = 8.2 at 10 μM) compared to acyclic precursors by rigidifying the pharmacophore geometry [4].
N-Alkylation serves as a pivotal strategy for optimizing the physicochemical and target-binding properties of azepane-based pharmacophores. Systematic structure-activity relationship (SAR) studies reveal that alkyl chain length, branching, and terminal functionalization profoundly influence potency, selectivity, and metabolic stability. In P-glycoprotein (P-gp) inhibitors derived from bifendate, introducing a N-benzyl group onto the dibenzo[c,e]azepine core enhanced efflux inhibition by 3–5-fold compared to N-methyl analogs. Crucially, replacing the benzyl linker with an N-3-(methylamino)propyl chain (as in compound 9c) yielded derivatives with IC₅₀ values of 34.78 μM in K562/A02 cells, attributed to optimal engagement with transmembrane hydrophobic domains and the nucleotide-binding site of P-gp [4].
Table 2: Impact of N-Alkylation on Azepane Bioactivity
Azepane Core | N-Substituent | Biological Activity (IC₅₀/RF) | Key SAR Insight |
---|---|---|---|
Dibenzo[c,e]azepine | -CH₃ (ZG1142) | RF = 5.2 (P-gp inhibition) | Minimal steric bulk limits hydrophobic contacts |
Dibenzo[c,e]azepine | -CH₂C₆H₅ (6a) | RF = 6.8 (P-gp inhibition) | Aryl enhances π-stacking but reduces solubility |
Dibenzo[c,e]azepine | -(CH₂)₃NHCH₃ (9c) | IC₅₀ = 34.78 μM (Cytotoxicity) | Tertiary amine enables salt bridge formation |
Benzazepinone (rucaparib) | -CH₂CH₂CN | IC₅₀ = 1.4 nM (PARP1) | Nitrile engages H-bonding residues (Ser904) |
Azepane-lactam (AURKB inh) | -CH₂(4-F-3-CH₃-C₆H₃) (6v) | IC₅₀ = 19 nM (Anti-mitotic) | Fluorinated benzyl optimizes kinase pocket fit |
For kinase targets, N-alkylation patterns dictate kinome-wide selectivity. In aurora kinase B (AURKB) inhibitors, replacing a simple N-methyl with a 4-fluoro-3-methylbenzyl group (compound 6v) amplified potency to 19 nM by forming van der Waals contacts with Leu-154 and Ala-157 in the hinge region [6]. Molecular dynamics simulations further demonstrate that N-3-aminopropyl chains (as in 3-(azepan-1-yl)-N-methylpropan-1-amine derivatives) adopt extended conformations that bridge cationic centers across 6–8 Å distances—ideal for engaging bivalent sites in G-protein-coupled receptors (GPCRs). This design principle underpins the activity of analogs targeting serotonin (5-HT₆) and dopamine (D₂) receptors, where the protonatable terminal amine interacts with conserved aspartate residues (e.g., ASP-114 in 5-HT₆), while the azepane nitrogen stabilizes auxiliary hydrophobic pockets [9]. Pharmacokinetic optimization via N-alkylation is equally critical: Incorporating polar groups (e.g., N-CH₂CH₂OH) mitigates CYP450-mediated oxidation of the azepane ring, reducing clearance in rat hepatocyte models by >40%. These collective insights establish N-alkylation as a versatile tool for refining azepane-based lead compounds toward clinical candidates.
Table 3: Synthetic Approaches to N-Alkylated Azepane Derivatives
Methodology | Reagents/Conditions | Key Advantage | Application Example |
---|---|---|---|
Reductive Amination | NaBH₃CN, RCHO, MeOH/CH₂Cl₂, rt | Broad substrate scope, functional group tolerance | N-Benzyl-azepanes from azepane |
N-Alkylation | R-X, K₂CO₃/NaH, DMF, 60–80°C | Applicable to sterically hindered substrates | N-3-chloropropyl derivatives for further substitution |
Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux | Direct access to N-functionalized unsaturated azepines | Seven-membered N-allyl enamines |
Microwave-Assisted Cyclization | Alkyl dihalides, K₂CO₃, H₂O/EtOH, 120°C, 5 min | Rapid synthesis, high yields (>75%) | N-Heterocycles with ester functionality |
Compounds Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: